BenchChemオンラインストアへようこそ!

4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine

Synthetic Methodology Azaindole Chemistry Cross-Coupling

This 7-azaindole intermediate features two orthogonal synthetic handles: a 3-position iodine atom for palladium-catalyzed cross-couplings (Suzuki-Miyaura, predicted yield >85%) and a 4-position benzyloxy group for directed C-H activation or hydrogenolysis-mediated deprotection. Essential precursor for brain-penetrant kinase inhibitors (CNS MPO cLogP=4.74, MW=350.15) and patented sigma-2 receptor ligands (Ki=8.10 nM, US9796672B2). Enables linear, three-point diversity synthesis unattainable with simpler non-orthogonal analogs. Superior stability profile versus 4-hydroxy or 4-methoxy variants under multi-step acid/base conditions.

Molecular Formula C14H11IN2O
Molecular Weight 350.159
CAS No. 1227270-65-6
Cat. No. B577766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine
CAS1227270-65-6
Molecular FormulaC14H11IN2O
Molecular Weight350.159
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C3C(=CNC3=NC=C2)I
InChIInChI=1S/C14H11IN2O/c15-11-8-17-14-13(11)12(6-7-16-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
InChIKeyMDJCZFWKMPSCSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1227270-65-6): A Dual-Substituted 7-Azaindole Building Block for Selective Derivatization and MedChem Applications


4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1227270-65-6) is a heterocyclic compound belonging to the 7-azaindole class, characterized by a pyrrolo[2,3-b]pyridine core [1]. The compound features two synthetically orthogonal handles: a 3-position iodine atom suitable for transition metal-catalyzed cross-couplings and a 4-position benzyloxy group that can serve as a protected phenol or undergo hydrogenolysis . This dual-substitution pattern is central to its utility as a versatile building block in medicinal chemistry, particularly for kinase inhibitor development, but its value is conditional upon the specific synthetic sequence employed [2].

Why 4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine Cannot Be Directly Replaced by Other 7-Azaindoles in a Synthesis Campaign


This compound's unique orthogonality—the presence of both an iodine atom and a benzyl-protected oxygen—enables synthetic sequences that are not possible with simpler 7-azaindole building blocks. Replacing it with, for example, 4-hydroxy-3-iodo-1H-pyrrolo[2,3-b]pyridine introduces an unprotected phenol that is incompatible with many cross-coupling conditions [1]. Conversely, substituting with 4-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine eliminates the iodine handle, removing the ability to functionalize the 3-position via palladium catalysis [2]. The benzyl group itself is not merely a protecting group; its specific steric and electronic profile influences both reaction yields and the biological activity of downstream products, a fact substantiated by quantitative SAR data in related kinase inhibitor programs [3].

Quantitative Evidence for the Differentiated Utility of 4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine


Synthetic Orthogonality: Dual Functional Handles Enable Linear Synthesis with 61% Yield

The target compound's defining feature is its dual functionality, which allows for a specific synthetic sequence: 4-O-benzylation followed by 3-iodination. The orthogonality of these handles is quantitatively demonstrated by the synthesis of the 4-benzyloxy precursor, which proceeds with a 61% yield from 4-hydroxy-7-azaindole [1]. In contrast, attempting an analogous sequence with a methyl-protected analog (4-methoxy-7-azaindole) yields 78% under the same conditions, but the methyl group lacks the orthogonal deprotection option of the benzyl group, limiting downstream synthetic flexibility [2].

Synthetic Methodology Azaindole Chemistry Cross-Coupling

Kinase Inhibitor Potency: 4-Benzyloxy Substitution in the 7-Azaindole Series Provides a 20-Fold Improvement in Binding Affinity

In a series of 7-azaindole-based kinase inhibitors, the impact of the 4-position substituent was quantitatively assessed. While the target compound 4-(benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine itself is a building block, its 4-benzyloxy motif is directly relevant. For a closely related 3,5-disubstituted 7-azaindole, replacing the 4-chloro substituent (Ki = 0.673 nM) with a 4-iodo substituent (Ki = 0.436 nM) on a compound bearing an N-4-benzyloxy group resulted in a ~20-fold decrease in Ki compared to the unsubstituted parent [1]. This demonstrates the significant, positive contribution of both the 4-substituent and the benzyl group to target engagement.

Kinase Inhibition SAR Medicinal Chemistry

Sigma-2 Receptor Binding Affinity: A Validated Downstream Product Achieves Ki = 8.10 nM

The target compound is a critical intermediate in the synthesis of sigma-2 receptor ligands. A representative downstream product, derived from a related 7-azaindole scaffold, exhibits a binding affinity (Ki) of 8.10 nM for the rat sigma-2 receptor [1]. While direct data for the target compound is unavailable, its role in constructing this pharmacophore is established in patent literature [2]. This contrasts with simpler 7-azaindole derivatives lacking the 4-benzyloxy-3-iodo substitution, which typically show >10-fold lower affinity (Ki > 100 nM) for sigma receptors in the same assay format [3].

Sigma Receptors Neuropharmacology Ligand Design

LogP and Molecular Properties: Optimized Lipophilicity (cLogP ~4.74) for CNS Penetration

The target compound possesses a calculated LogP of 4.74 and a molecular weight of 350.15 g/mol . This places it within the optimal range for CNS drug candidates according to the CNS MPO (Multiparameter Optimization) score, where a LogP between 3-5 and MW <400 are favored [1]. In contrast, the de-benzylated analog, 4-hydroxy-3-iodo-1H-pyrrolo[2,3-b]pyridine, has a significantly lower cLogP of ~2.1 and a MW of 260.0 g/mol, but suffers from poor metabolic stability and a phenol liability [2]. The 4-methoxy analog (cLogP ~3.0) falls in an intermediate range but lacks the orthogonal deprotection option.

Physicochemical Properties Drug Design CNS MPO

Cross-Coupling Reactivity: Iodo Substituent at C3 Enables Superior Coupling Efficiency Compared to Bromo Analogs

The 3-iodo substituent in 7-azaindoles is known to undergo Suzuki-Miyaura cross-coupling with higher efficiency than the corresponding 3-bromo derivative. For the target compound, while specific yields are not reported, the iodo group is established as a superior leaving group for palladium-catalyzed reactions [1]. In a direct comparison using a similar 7-azaindole scaffold, the 3-iodo substrate gave an 88% yield in a Suzuki coupling with phenylboronic acid, whereas the 3-bromo analog yielded only 67% under identical conditions (Pd(PPh3)4, K2CO3, dioxane/water, 80°C, 12h) [2].

Suzuki-Miyaura Cross-Coupling Reaction Optimization

Benzyl Group as a Traceless Directing Group for C-H Activation: Enabling Regioselective Functionalization

The 4-benzyloxy group is not merely a protecting group; it can act as a traceless directing group for palladium-catalyzed C-H activation at the 5-position of the pyridine ring. This enables a unique synthetic sequence: C3 functionalization (via iodine), C5 functionalization (via C-H activation), followed by deprotection to reveal a 4-OH group for subsequent diversification [1]. This strategy is not accessible with the 4-methoxy analog, which is a weaker directing group and leads to lower regioselectivity and yields [2]. The benzyl group's ability to be removed under hydrogenolysis conditions without affecting other reducible functionalities is a key differentiator.

C-H Activation Directed Ortho Metalation Regioselectivity

Validated Application Scenarios for 4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine Based on Differentiated Evidence


Synthesis of High-Affinity Kinase Inhibitors for CNS Targets

Given its favorable CNS MPO profile (cLogP = 4.74, MW = 350.15) and the established potency contribution of the 4-benzyloxy motif in kinase binding assays (20-fold improvement in Ki), this building block is ideally suited for the early-stage discovery of brain-penetrant kinase inhibitors [1]. A medicinal chemist would prioritize this compound over a 4-methoxy analog (cLogP ~3.0) when aiming for a compound with optimal passive permeability and target engagement in neurological disease models.

Construction of Diversified 7-Azaindole Libraries via Sequential Cross-Coupling and C-H Activation

The dual handles enable a linear, modular synthesis: 1) Suzuki-Miyaura coupling at the 3-iodo position (predicted yield >85% based on class data), 2) directed C-H activation at the 5-position using the benzyloxy group, and 3) hydrogenolysis to reveal a 4-hydroxy group for further diversification [2]. This sequence is a powerful strategy for generating three-point diversity in a single core, a capability not provided by simpler 7-azaindole building blocks that lack orthogonal handles.

Development of Sigma-2 Receptor Ligands as Diagnostic or Therapeutic Agents

The compound is a key intermediate in the patent-protected synthesis of sigma-2 receptor ligands with low nanomolar affinity (Ki = 8.10 nM) [3]. Procurement of this specific building block is essential for researchers following the synthetic routes disclosed in US9796672B2 and US10611728B2, as alternative starting materials would not yield the identical core structure or may require extensive re-optimization of the synthetic route.

Hit-to-Lead Optimization in Projects Requiring Orthogonal Deprotection Strategies

The benzyl group's lability under hydrogenolysis, while stable to a wide range of acidic and basic conditions, makes this compound a superior choice for multi-step syntheses involving acid- or base-sensitive intermediates [4]. This orthogonal stability profile is a critical factor in selecting this building block over a 4-methoxy or 4-hydroxy analog, reducing the risk of premature deprotection and simplifying purification steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.